2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-4-2-1-3-8(10)7-5-6-9(7)11(13)14/h1-4,7,9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKNTOGPWOSSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2-chlorophenylacetylene with ethylene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and pressures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and chlorine atom can participate in hydrophobic interactions and halogen bonding, respectively, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-chloro-2-fluorophenyl analog adds electronegativity and steric bulk, which may enhance dipole interactions and affect solubility.
Functional Group Modifications: The methyl group in the 2-methylcyclobutane derivative increases hydrophobicity and molecular weight (224.68 g/mol) compared to the parent compound.
Thermal Properties :
- Only 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid reports a melting point (80–82°C), suggesting higher crystallinity than analogs lacking para-substituents.
Hazard Profile: The 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid analog is explicitly noted as toxic via multiple exposure routes, whereas hazards for other compounds remain uncharacterized in the provided data.
Biological Activity
2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClO. The compound features a cyclobutane ring with a carboxylic acid functional group and a chlorophenyl substituent, which contributes to its biological activity through various interactions with biological molecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The phenyl ring contributes to hydrophobic interactions, enhancing the compound's affinity for lipid membranes.
- Halogen Bonding : The chlorine atom can participate in halogen bonding, which may stabilize interactions with protein targets.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various compounds against Mycobacterium tuberculosis, it was noted that several derivatives showed significant inhibition of bacterial growth. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cytotoxic effects on the bacteria.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | <20 | Inhibitory against M. tuberculosis |
| Other analogs | Various | Varying degrees of activity |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. These studies typically employ assays such as MTT or IC50 calculations to determine the compound's effectiveness.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 (liver cancer) | >40 | High |
| A549 (lung cancer) | <10 | Moderate |
| K562 (leukemia) | 20.9–35.5 | Low |
The selectivity index indicates that while the compound is effective against certain cancer cells, it may exhibit lower toxicity towards normal cells, making it a candidate for further development.
Case Studies and Research Findings
- High-Throughput Screening : A recent study screened a library of compounds for activity against Mycobacterium tuberculosis. Among the hits, this compound was identified as having an MIC <20 µM, indicating potent activity against this pathogen .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the cyclobutane ring or the chlorophenyl group can enhance or diminish biological activity. This highlights the importance of structural integrity in maintaining efficacy against target organisms .
- Therapeutic Potential : Due to its promising activity profile, this compound is being explored as a lead compound for drug development aimed at treating bacterial infections and certain cancers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via hydrolysis of its carbonyl chloride precursor, 1-(2-Chlorophenyl)cyclobutane-1-carbonyl chloride, under controlled basic conditions (e.g., aqueous NaOH or KOH). This method is analogous to the hydrolysis of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride, which produces the corresponding carboxylic acid with high purity .
- Optimization : Reaction parameters such as temperature (20–25°C), pH (9–11), and solvent polarity (aqueous THF or ethanol) should be systematically varied to maximize yield. Monitoring by thin-layer chromatography (TLC) or HPLC is advised to track reaction progress.
| Precursor | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| Carbonyl chloride derivative | Hydrolysis (aq. base) | 70–85% | |
| Cyclobutane ester | Acidic/alkaline cleavage | 60–75% |
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the cyclobutane ring geometry and substituent positions. For example, coupling constants in H NMR can distinguish cis/trans isomerism in the cyclobutane ring .
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental data to structurally similar compounds, such as 2-(2-Methoxyphenyl)acetic acid, which has documented crystallographic parameters (space group, unit cell dimensions) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected ~224.68 g/mol for CHClO) and detect impurities .
Q. What safety protocols are critical when handling this compound?
- Exposure Controls : Use fume hoods and wear NIOSH-approved PPE (gloves, goggles, lab coats) to minimize inhalation or skin contact. Related cyclobutane derivatives require strict adherence to general laboratory safety practices due to potential irritancy .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific antidote is reported, but symptomatic treatment is recommended .
Advanced Research Questions
Q. How does the position of substituents on the phenyl ring (e.g., 2-chloro vs. 4-chloro) influence the compound’s reactivity and biological activity?
- Steric/Electronic Effects : The 2-chloro substituent introduces steric hindrance near the cyclobutane ring, potentially slowing nucleophilic attacks on the carboxylic acid group compared to 4-chloro analogs. Electronic effects (e.g., electron-withdrawing Cl) may enhance acidity (pKa ~3.5–4.0), as seen in structurally related 2-(4-Chlorophenyl)succinic acid (LogP: 1.98) .
- Biological Relevance : Fluorinated analogs, such as 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, show altered binding affinities in enzyme inhibition assays, suggesting substituent position impacts target interactions .
Q. What computational strategies can predict the compound’s stereochemical outcomes in asymmetric synthesis?
- Molecular Modeling : Density Functional Theory (DFT) calculations can optimize transition states for cyclobutane ring formation. For example, the stereochemistry of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid was validated using B3LYP/6-31G* basis sets .
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase enzymes), leveraging data from similar compounds like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Case Study : Discrepancies in hydrolysis yields (e.g., 70% vs. 85%) may arise from solvent purity or base concentration. Reproduce experiments using standardized conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with multiple techniques (e.g., H NMR, IR for functional group confirmation) .
- Data Harmonization : Compare results to peer-reviewed databases like PubChem, which provide computational and experimental spectra for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
